![molecular formula C5H6N4O2 B2966971 Methyl 3-amino-1,2,4-triazine-6-carboxylate CAS No. 1831085-80-3](/img/structure/B2966971.png)
Methyl 3-amino-1,2,4-triazine-6-carboxylate
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Overview
Description
“Methyl 3-amino-1,2,4-triazine-6-carboxylate” is a chemical compound with the CAS Number: 1831085-80-3 . It belongs to the class of compounds known as 1,2,4-triazines . The molecular weight of this compound is 154.13 .
Synthesis Analysis
The synthesis of triazines, including “this compound”, often involves the use of cyanuric chloride and sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . A library of 3-amino-1,2,4-triazine derivatives has been designed and synthesized for PDK inhibitory activity .Molecular Structure Analysis
The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The InChI Code for “this compound” is 1S/C5H6N4O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3,(H2,6,7,9) .Chemical Reactions Analysis
Triazines can enter into inverse electron-demand Diels–Alder reactions . Here, π-deficient triazines are used as dienes, while alkenes or alkynes with electron-donating substituents are used as dienophiles . Cycloaddition initiates a cascade of reactions including elimination of a nitrogen molecule or nitrile from the cycloadduct .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Reaction Scope and Chemical Reactivity
Quiñones et al. (2021) investigated the reaction scope of methyl 1,2,3-triazine-5-carboxylate with alkyl and aryl amidines, revealing remarkable reactivity and high yields of product pyrimidines. The study quantified the impact of C4/C6 substitution on the reaction rate and scope, highlighting the synthesis potential of triazine derivatives (Quiñones, Wu, & Boger, 2021).
Novel Synthesis of Triazines and Triazepines
Badrey and Gomha (2012) developed a novel synthesis route for triazine and triazepine derivatives with potential anti-tumor properties. This work emphasizes the versatility of triazine derivatives in synthesizing compounds with significant biological activities (Badrey & Gomha, 2012).
Applications in Biological and Material Sciences
Mironovich and Shcherbinin (2014) explored the reactivity of 1,2,4-triazine derivatives, demonstrating their use in synthesizing biologically active compounds. The study detailed the preparation and characterization of compounds with potential pharmacological actions, showing the chemical versatility of triazines (Mironovich & Shcherbinin, 2014).
Efficient Synthesis Techniques
Taylor and Macor (1985) reported an efficient synthesis method for 5-substituted-4,5-dihydro-1,2,4-triazin-6-ones and their derivatives. This study highlights the importance of triazine compounds in synthetic organic chemistry and their potential applications in developing new materials and active molecules (Taylor & Macor, 1985).
Advanced Materials and Sensor Development
Alshammari and Bakhotmah (2022) reviewed the synthesis, reactivity, and applications of 4-amino-3-thioxo/hydrazino-6-substituted-1,2,4-triazin-5-ones and their derivatives. Their work showcases the application of triazine derivatives in developing new materials, including sensors and corrosion inhibitors, demonstrating the broad applicability of these compounds in various scientific and technological fields (Alshammari & Bakhotmah, 2022).
Mechanism of Action
Target of Action
Methyl 3-amino-1,2,4-triazine-6-carboxylate is a potent and subtype-selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK) . PDK is an enzyme that plays a crucial role in the regulation of glucose metabolism and energy production in cells.
Mode of Action
The compound interacts with PDK, inhibiting its activity. This inhibition affects the enzyme’s ability to phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), an essential component in the metabolic pathway that converts glucose into energy. As a result, the activity of PDC is increased, enhancing the conversion of glucose into energy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glucose metabolism. By inhibiting PDK, the compound increases the activity of PDC, promoting the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, a key molecule in the Krebs cycle (also known as the tricarboxylic acid cycle or TCA cycle). This shift in metabolism enhances the cell’s ability to produce energy from glucose .
Result of Action
The inhibition of PDK by this compound results in an increase in the activity of PDC, promoting the conversion of glucose into energy. This shift in metabolism can have various effects at the molecular and cellular levels, potentially influencing cell growth, proliferation, and survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability could be affected by factors such as pH, temperature, and the presence of other molecules. Additionally, the compound’s action may also be influenced by the specific cellular environment, including the presence of other enzymes, the state of cellular energy metabolism, and the overall health and status of the cell .
Safety and Hazards
The safety information for “Methyl 3-amino-1,2,4-triazine-6-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, and respiratory tract .
properties
IUPAC Name |
methyl 3-amino-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3,(H2,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKZSSKTWTNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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